molecular formula C10H7BrClN B580948 5-Bromo-1-chloro-6-methylisoquinoline CAS No. 1245647-25-9

5-Bromo-1-chloro-6-methylisoquinoline

Cat. No. B580948
M. Wt: 256.527
InChI Key: FUUICJNIZASIEL-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-6-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-chloro-6-methylisoquinoline is 1S/C10H7BrClN/c1-6-2-3-8-7 (9 (6)11)4-5-13-10 (8)12/h2-5H,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-1-chloro-6-methylisoquinoline has a molecular weight of 256.53 . It is a solid at room temperature . The predicted boiling point is 359.8±37.0 °C and the predicted density is 1.591±0.06 g/cm3 .

Scientific Research Applications

  • Summary of the Application: “5-Bromo-1-chloro-6-methylisoquinoline” has been used in the synthesis of a series of 5-methyl-, 5-bromo- and 5-chloro substituted 2-hydroxy-3-nitrochalcones . These compounds have been evaluated for their inhibitory effect against α-glucosidase and α-amylase activities, which are enzymes related to diabetes .
  • Methods of Application or Experimental Procedures: The compounds were synthesized and characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . They were then evaluated through enzymatic assays in vitro .
  • Summary of Results or Outcomes: Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some chalcones exhibited dual inhibitory effect against both enzymes with minimal cytotoxicity against the Raw-264,7 macrophage (Murine) cells . Other derivatives exhibited increased inhibitory activity and selectivity against α-amylase with significantly reduced cytotoxicity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-bromo-1-chloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUICJNIZASIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676729
Record name 5-Bromo-1-chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-chloro-6-methylisoquinoline

CAS RN

1245647-25-9
Record name 5-Bromo-1-chloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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